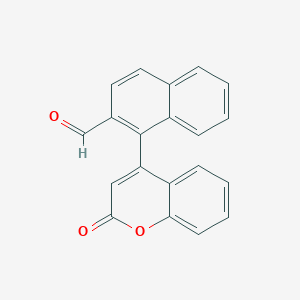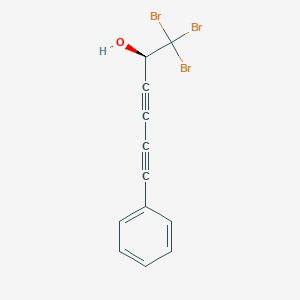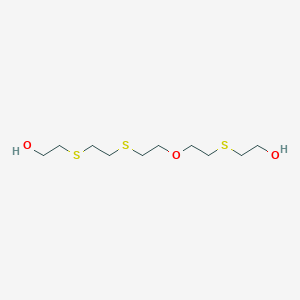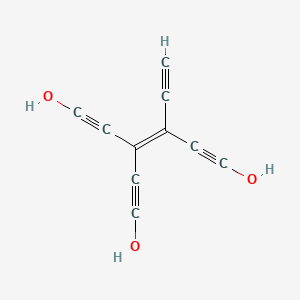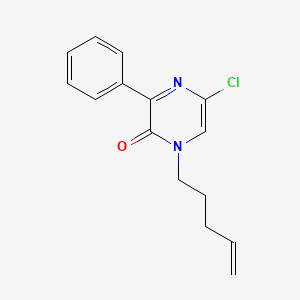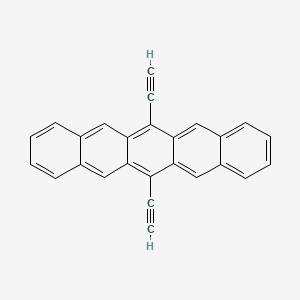
2-Amino-1,7-dihydropurin-6-one;nitric acid;dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1,7-dihydropurin-6-one;nitric acid;dihydrate, also known as guanine, is a naturally occurring purine derivative. It is one of the four main nucleobases found in the nucleic acids DNA and RNA, where it pairs with cytosine. Guanine plays a crucial role in the storage and transmission of genetic information.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Guanine can be synthesized through several methods. One common method involves the oxidation of guanosine, a nucleoside composed of guanine and ribose. This process typically uses strong oxidizing agents such as nitric acid. Another method involves the cyclization of 2,4,5-triamino-6-hydroxypyrimidine with formic acid.
Industrial Production Methods
Industrial production of guanine often involves the extraction from natural sources, such as fish scales, where it is found in significant quantities. The extracted guanine is then purified through crystallization processes.
Analyse Chemischer Reaktionen
Types of Reactions
Guanine undergoes various chemical reactions, including:
Oxidation: Guanine can be oxidized to form 8-oxoguanine, a common DNA lesion.
Reduction: Reduction reactions can convert guanine to dihydroguanine.
Substitution: Guanine can participate in substitution reactions, particularly in the presence of alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Alkylating Agents: Methyl iodide, ethyl methanesulfonate.
Major Products
8-Oxoguanine: Formed through oxidation.
Dihydroguanine: Formed through reduction.
Alkylated Guanine Derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Guanine has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its role in DNA and RNA structure and function.
Medicine: Investigated for its potential in antiviral therapies, particularly as an intermediate in the synthesis of antiviral drugs like acyclovir.
Industry: Used in cosmetics for its light-diffusing properties, giving products a shimmering effect.
Wirkmechanismus
Guanine exerts its effects primarily through its role in nucleic acids. It pairs with cytosine through hydrogen bonding, contributing to the stability of the DNA double helix. In RNA, guanine is involved in various secondary structures, such as hairpins and loops, which are crucial for RNA function. Guanine’s interactions with other molecules, such as proteins and enzymes, are mediated through its nitrogenous base structure, allowing it to participate in numerous biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenine: Another purine base found in DNA and RNA, pairs with thymine in DNA and uracil in RNA.
Cytosine: A pyrimidine base that pairs with guanine in both DNA and RNA.
Thymine: A pyrimidine base found only in DNA, pairs with adenine.
Uracil: A pyrimidine base found only in RNA, pairs with adenine.
Uniqueness
Guanine is unique among these compounds due to its specific pairing with cytosine and its role in forming the guanine-quadruplex structures, which are involved in the regulation of gene expression and maintenance of genomic stability.
Eigenschaften
CAS-Nummer |
495413-83-7 |
|---|---|
Molekularformel |
C5H11N7O9 |
Molekulargewicht |
313.18 g/mol |
IUPAC-Name |
2-amino-1,7-dihydropurin-6-one;nitric acid;dihydrate |
InChI |
InChI=1S/C5H5N5O.2HNO3.2H2O/c6-5-9-3-2(4(11)10-5)7-1-8-3;2*2-1(3)4;;/h1H,(H4,6,7,8,9,10,11);2*(H,2,3,4);2*1H2 |
InChI-Schlüssel |
GVZKPBNJZUHBIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=C(N1)C(=O)NC(=N2)N.[N+](=O)(O)[O-].[N+](=O)(O)[O-].O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(2,4-Dimethoxyphenyl)methyl]-3-(2-oxocyclohexyl)propanamide](/img/structure/B14232472.png)
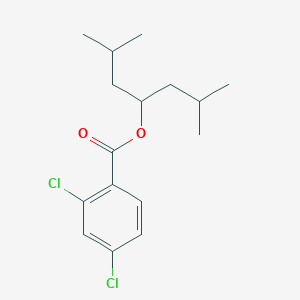

![[1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl-](/img/structure/B14232483.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxyethanesulfonic acid](/img/structure/B14232485.png)
